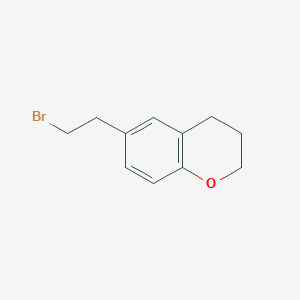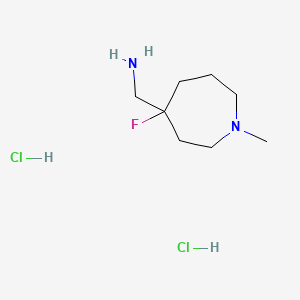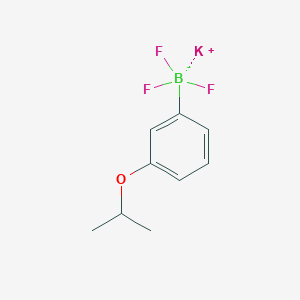![molecular formula C9H16ClNO2 B13474622 Methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride](/img/structure/B13474622.png)
Methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride is a bicyclic compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a pyrrole ring fused with a cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride typically involves the condensation of carbamates with 2,5-dimethoxytetrahydrofuran. This reaction is catalyzed by iron (III) chloride in water, yielding N-substituted pyrroles under mild conditions . Another method involves the use of primary diols and amines, catalyzed by a stable manganese complex, which avoids the formation of unwanted by-products .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned catalytic processes, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation techniques, often in the presence of palladium catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include iron (III) chloride, manganese complexes, copper catalysts, and palladium catalysts. Reaction conditions typically involve mild temperatures and the use of solvents like water or dimethylformamide (DMF).
Major Products
The major products formed from these reactions include N-substituted pyrroles, pyrrole-2-carbaldehydes, and various reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, as an antagonist of retinol-binding protein 4, it impedes the ocular uptake of serum all-trans retinol, reducing cytotoxic bisretinoid formation in the retinal pigment epithelium . This mechanism is particularly relevant in the treatment of age-related macular degeneration and Stargardt disease.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octahydrocyclopenta[c]pyrrole: This compound shares a similar bicyclic structure but lacks the carboxylate and hydrochloride groups.
Pyrrole-2-carbaldehyde: A simpler pyrrole derivative that undergoes similar oxidation reactions.
N-substituted pyrroles: These compounds have various substituents on the nitrogen atom, leading to diverse chemical properties and applications.
Uniqueness
Methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride is unique due to its specific structure, which combines a pyrrole ring with a cyclopentane ring and a carboxylate group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C9H16ClNO2 |
|---|---|
Molekulargewicht |
205.68 g/mol |
IUPAC-Name |
methyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)7-3-2-6-4-10-5-8(6)7;/h6-8,10H,2-5H2,1H3;1H |
InChI-Schlüssel |
XEFZNACMVMEZEH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCC2C1CNC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13474539.png)

![tert-butyl N-[(1S)-1-(4-bromo-2-hydroxyphenyl)ethyl]carbamate](/img/structure/B13474545.png)





methanone](/img/structure/B13474593.png)

![3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride](/img/structure/B13474620.png)


![6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-4-amine](/img/structure/B13474638.png)
